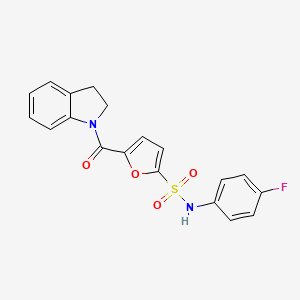

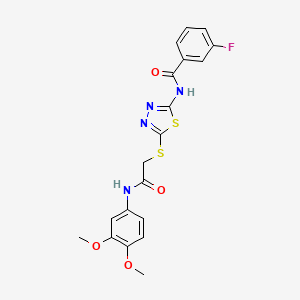

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide, commonly known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. FIPI is a sulfonamide-based compound that acts as a potent inhibitor of phospholipase D (PLD) enzymes.

Aplicaciones Científicas De Investigación

Interaction with Tubulin

Sulfonamide drugs have been discovered to bind to the colchicine site of tubulin in a reversible manner. They can quench the intrinsic tryptophan fluorescence of tubulin, presumably due to drug-induced conformational changes. However, unlike colchicine, they do not modulate the GTPase activity of tubulin, suggesting a unique mode of interaction. The binding thermodynamics to tubulin are influenced by the substitution pattern on the indole scaffold, which significantly affects the drug-tubulin binding dynamics. This highlights the potential of sulfonamide compounds in modulating tubulin polymerization, with implications for antimitotic properties and cancer therapy research (Banerjee et al., 2005).

Synthesis and Antitumor Activity

The synthesis of sulfonamides through reactions such as the Sonogashira coupling has been explored for the development of antitumor compounds. Such synthetic pathways allow for the incorporation of various substituents into the arylsulfonyl moiety, producing compounds with selective in vitro inhibition of cancer cell lines. This suggests the potential of sulfonamide derivatives in cancer research, offering a pathway for the development of novel antitumor agents (McCarroll et al., 2007).

Fluorescent Chemosensors

Sulfonamide compounds have been developed as fluorescent chemosensors for the detection of metal ions, such as Cd2+, and CN− ions. These chemosensors exhibit turn-on fluorescence emission for Cd2+ and turn-off fluorescence response for CN−, with detection limits significantly lower than the World Health Organization guidelines. The application of such chemosensors in bio-imaging, including live cell and zebrafish larvae, highlights their potential in environmental monitoring and biological research (Ravichandiran et al., 2020).

Propiedades

IUPAC Name |

5-(2,3-dihydroindole-1-carbonyl)-N-(4-fluorophenyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S/c20-14-5-7-15(8-6-14)21-27(24,25)18-10-9-17(26-18)19(23)22-12-11-13-3-1-2-4-16(13)22/h1-10,21H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNMGOQMWGFAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2782277.png)

![N-(1-cyanocyclobutyl)-3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B2782279.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2782280.png)

![[5-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine](/img/structure/B2782281.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2782286.png)

![6-Ethynyl-2,2-difluorospiro[3.3]heptane](/img/structure/B2782291.png)

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782296.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2782298.png)